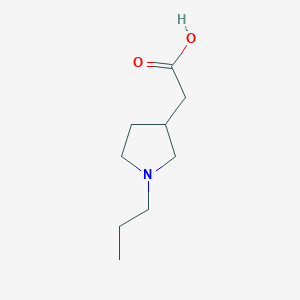

2-(1-Propyl-3-pyrrolidinyl)acetic acid

描述

2-(1-Propyl-3-pyrrolidinyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid typically involves the alkylation of pyrrolidine followed by carboxylation. One common method includes the reaction of 1-propylpyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions: 2-(1-Propyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

2-(1-Propyl-3-pyrrolidinyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses.

作用机制

The mechanism of action of 2-(1-Propyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar structural features.

1-Methylpyrrolidine-2-carboxylic acid: A methylated analogue with different physicochemical properties.

Uniqueness: 2-(1-Propyl-3-pyrrolidinyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives. Its propyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications.

生物活性

2-(1-Propyl-3-pyrrolidinyl)acetic acid, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring, which contributes to its unique pharmacological properties. The compound's molecular formula is , indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This interaction could potentially modulate mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes involved in metabolic pathways, which could lead to altered biochemical processes in cells.

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses through central nervous system pathways.

Antidepressant Activity

Research indicates potential antidepressant effects, attributed to the compound's ability to enhance serotonin levels in the brain. This effect aligns with findings from studies involving similar pyrrolidine derivatives.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neuronal damage.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antinociceptive effects in mice. | Showed significant pain reduction compared to control groups. |

| Study 2 | Investigated antidepressant-like effects in rat models. | Indicated increased serotonin levels and improved mood-related behaviors. |

| Study 3 | Assessed neuroprotective effects on cultured neurons. | Reduced apoptosis and oxidative stress markers were observed. |

Comparative Analysis

Compared to other compounds with similar structures, such as pyrrolidine derivatives, this compound exhibits a unique profile of biological activities. Its distinct mechanism of action makes it a candidate for further pharmacological exploration.

Future Directions

Future research should focus on:

- Clinical Trials : To assess the safety and efficacy of this compound in humans.

- Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

常见问题

Q. Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 2-(1-Propyl-3-pyrrolidinyl)acetic acid, and how can purity be ensured? A: The compound can be synthesized via alkylation of pyrrolidine derivatives followed by acetic acid coupling. A typical method involves:

- Step 1: Reacting 3-pyrrolidinol with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMSO) at 80–100°C for 12–24 hours to introduce the propyl group .

- Step 2: Coupling the intermediate with bromoacetic acid using a nucleophilic substitution reaction, often catalyzed by NaH or LiHMDS in THF .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H-NMR (e.g., absence of propyl group protons at δ 0.8–1.5 ppm) .

Q. Advanced Synthesis Optimization

Q: How can reaction yields be improved for large-scale synthesis, and what factors influence enantiomeric excess? A: Yield optimization focuses on:

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) may enhance stereoselectivity.

- Temperature control: Lowering reaction temperatures (e.g., 0–4°C) during alkylation reduces side-product formation .

- Solvent effects: Polar aprotic solvents (DMSO, DMF) improve reaction kinetics but require rigorous drying to avoid hydrolysis.

Enantiomeric excess is influenced by chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis. Chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantifies enantiopurity .

Q. Biological Activity Assessment

Q: What methodologies are recommended for evaluating the antimicrobial activity of this compound? A: Standard protocols include:

- Agar dilution assays: Test bacterial strains (e.g., E. coli, S. aureus) at concentrations of 1–256 µg/mL. Minimum inhibitory concentration (MIC) is determined after 18–24 hours at 37°C .

- Time-kill kinetics: Monitor bacterial viability over 24 hours using colony-forming unit (CFU) counts.

- Controls: Include positive (e.g., ampicillin) and negative (DMSO solvent) controls. Data contradictions (e.g., variable MICs across studies) may arise from differences in bacterial strain resistance or compound solubility .

Q. Analytical Techniques for Structural Confirmation

Q: Which spectroscopic and computational methods resolve structural ambiguities in this compound? A:

- ²D-NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to confirm the propyl-pyrrolidine linkage and acetic acid position .

- High-resolution mass spectrometry (HRMS): Exact mass (e.g., C₁₀H₁₉NO₂: calculated 185.1416, observed 185.1412) validates molecular formula .

- DFT calculations: Predict ¹³C-NMR chemical shifts (e.g., C=O at ~170 ppm) and compare with experimental data to rule out tautomers .

Q. Handling and Safety Considerations

Q: What safety protocols are critical when handling this compound in vitro? A:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity: Acute exposure may cause eye irritation (GHS Category 2). Rinse eyes with water for 15 minutes and seek medical attention .

Q. Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity or synthetic yields? A:

- Reproducibility checks: Verify reaction conditions (e.g., solvent purity, inert atmosphere) and biological assay parameters (e.g., pH, inoculum size) .

- Side-product analysis: Use LC-MS to identify by-products (e.g., N-oxide derivatives) that may skew bioactivity results .

- Meta-analysis: Compare data across studies using standardized metrics (e.g., MIC normalized to CFU/mL) .

Q. Enantiomer Separation and Characterization

Q: What techniques effectively separate and characterize enantiomers of this compound? A:

- Chiral chromatography: Use Chiralcel OD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 12.3 vs. 14.7 minutes) .

- Circular dichroism (CD): Compare experimental CD spectra (e.g., positive Cotton effect at 220 nm) with simulated spectra from DFT .

- X-ray crystallography: Resolve absolute configuration by growing single crystals in ethanol/water (slow evaporation) .

Q. In Vivo Pharmacokinetic Studies

Q: How should researchers design in vivo studies to assess bioavailability and metabolism? A:

- Dosing: Administer 10 mg/kg intravenously or orally to rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose .

- LC-MS/MS quantification: Detect parent compound and metabolites (e.g., glucuronide conjugates) using MRM transitions (e.g., m/z 185 → 140) .

- Tissue distribution: Analyze brain, liver, and kidney homogenates to evaluate blood-brain barrier penetration .

属性

IUPAC Name |

2-(1-propylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-4-10-5-3-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXXPMIXFIYTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。